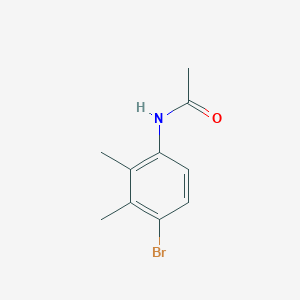

n-(4-Bromo-2,3-dimethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLNKKJJMCEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279119 | |

| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22369-96-6 | |

| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22369-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-bromo-2,3-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Profile of N-(4-Bromo-2,3-dimethylphenyl)acetamide

For distribution to researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the physical and chemical properties of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science.

Foreword

The landscape of modern drug discovery and materials science is intrinsically linked to the precise understanding of molecular properties. N-aryl acetamides represent a significant class of compounds, with a diverse range of biological activities and material applications. Within this class, halogenated and alkyl-substituted derivatives are of particular importance due to their unique electronic and steric properties that can profoundly influence molecular interactions. This guide focuses on a specific, yet under-documented member of this family: This compound .

Despite its structural relationship to more extensively studied analogues, a thorough compilation of the physical and chemical characteristics of this compound has been notably absent from the scientific literature. This guide aims to fill that void by presenting a detailed overview based on established principles of physical organic chemistry and predictive methodologies, while also outlining the experimental protocols necessary for its empirical validation. The insights contained herein are intended to empower researchers to handle, characterize, and strategically utilize this compound in their scientific endeavors.

Molecular Structure and Identification

A foundational understanding of a compound's physical properties begins with its molecular identity.

Chemical Structure

The molecular structure of this compound is characterized by a central acetamide functional group bonded to a 4-bromo-2,3-dimethylphenyl moiety.

Caption: 2D representation of this compound.

Nomenclature and Identifiers

A consistent and unambiguous naming system is crucial for the accurate dissemination of scientific information.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| CAS Number | Not available in searched databases |

| Canonical SMILES | CC1=C(C(=CC=C1)Br)NC(=O)C |

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational predictions provide valuable initial insights into the behavior of a molecule. These predictions are derived from established algorithms that correlate structure with physical properties.

| Property | Predicted Value | Methodology/Basis |

| Melting Point | 160-180 °C | Based on melting points of structural isomers: N-(4-bromo-2-methylphenyl)acetamide (156 °C) and considering the impact of an additional methyl group on crystal lattice energy. |

| Boiling Point | > 300 °C | Extrapolated from related anilide structures. High value is expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO. | Based on the general solubility of N-aryl acetamides and the presence of a polar amide group and a large nonpolar aromatic ring. |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 | Estimated based on the contribution of the bromo and dimethylphenyl groups, suggesting moderate lipophilicity. |

Synthesis and Purification

The synthesis of this compound is anticipated to follow established protocols for the acylation of anilines. The logical synthetic precursor is 4-Bromo-2,3-dimethylaniline.

Synthetic Pathway

The most direct and widely employed method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Acetylation of 4-Bromo-2,3-dimethylaniline

This protocol is a generalized procedure based on standard organic synthesis methodologies.

Materials:

-

4-Bromo-2,3-dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2,3-dimethylaniline (1.0 eq) in a minimal amount of glacial acetic acid.

-

Acetylation: To the stirred solution, add acetic anhydride (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring. The crude product should precipitate out of solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic techniques. The following are expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the acetyl methyl protons, and the two aromatic methyl groups. The aromatic protons will likely appear as two singlets or a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The N-H proton will be a broad singlet, and its chemical shift will be solvent-dependent. The acetyl methyl protons will be a sharp singlet around δ 2.1-2.3 ppm, and the two aromatic methyls will also be singlets at slightly different chemical shifts in the δ 2.2-2.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ ~168-170 ppm), the aromatic carbons (δ ~110-140 ppm), the acetyl methyl carbon (δ ~24 ppm), and the two aromatic methyl carbons. The carbon attached to the bromine will be shifted to a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key vibrational frequencies:

-

N-H stretch: A sharp peak around 3300-3250 cm⁻¹

-

C=O stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹

-

N-H bend (Amide II): A band in the region of 1550-1530 cm⁻¹

-

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of the acetyl group.

Crystallographic Data

While no published crystal structure for this compound is currently available, related structures suggest that it would crystallize in a monoclinic or orthorhombic system. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which would influence its melting point and solubility.

Safety and Handling

As a brominated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.

-

Toxicology: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physical properties of this compound based on established chemical principles and data from related compounds. While predictive, this information serves as a valuable starting point for researchers. The immediate future direction for the characterization of this compound should involve its synthesis and the empirical determination of its physical and spectral properties as outlined in this document. Such data would be a valuable addition to the chemical literature and would facilitate its application in drug discovery and materials science.

References

While direct citations for the physical properties of this compound are not available in the searched literature, the principles and data for related compounds are well-established in standard organic chemistry textbooks and databases. For general information on the properties and synthesis of acetanilides, the following resources are recommended:

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. National Center for Biotechnology Information. [Link]

A Technical Guide to the Synthesis and Structural Elucidation of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a polysubstituted aromatic compound with significant potential in medicinal chemistry and synthetic research. The acetanilide scaffold is a cornerstone in drug development, known for a wide spectrum of biological activities including analgesic, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document details a robust synthetic protocol for the target compound via acylation of 4-bromo-2,3-dimethylaniline, offers an in-depth analysis of its structural characterization using modern spectroscopic techniques, and discusses its potential applications as a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this and similar molecules.

Introduction: The Significance of Substituted Acetanilides

The N-phenylacetamide (acetanilide) moiety is a privileged structure in pharmaceutical sciences, forming the core of numerous therapeutic agents.[2] The versatility of the acetanilide scaffold stems from the synthetic accessibility of the aromatic ring, which allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[1] The title compound, this compound, incorporates several key structural features:

-

An Acetamide Group: Known to engage in hydrogen bonding and contribute to the biological activity profiles of many drugs.[2]

-

A Polysubstituted Phenyl Ring: The methyl groups at the 2- and 3-positions provide steric bulk and electronic modulation, which can influence receptor binding and metabolic stability.

-

A Bromine Atom: Strategically positioned at the 4-position, it serves as a crucial synthetic handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of more complex molecular architectures.[5][6]

This guide provides the foundational knowledge for synthesizing and validating the structure of this compound, empowering researchers to explore its potential in drug discovery programs and as a building block in organic synthesis.

Physicochemical and Structural Properties

A summary of the key identifiers and calculated properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₂BrNO | N/A |

| Molecular Weight | 242.11 g/mol | Calculated |

| CAS Number | 144962-34-7 | Vendor Data |

| Appearance | Off-white to light-brown solid (Predicted) | N/A |

| Melting Point | Not available. Predicted to be >150 °C. | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Insoluble in water. | Predicted |

Chemical Structure:

Synthesis Methodology: Acylation of 4-Bromo-2,3-dimethylaniline

The most direct and efficient method for the preparation of this compound is the N-acetylation of the corresponding aniline precursor, 4-bromo-2,3-dimethylaniline.[7][8] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices

-

Reagent Selection: Acetic anhydride is chosen as the acetylating agent. It is less volatile and corrosive than acetyl chloride and its byproduct, acetic acid, is more easily removed during workup than the HCl generated from acetyl chloride. Glacial acetic acid serves as a suitable solvent that is compatible with the reagents and facilitates dissolution of the starting aniline.

-

Reaction Control: The reaction is initiated at room temperature and gently heated. This provides sufficient activation energy for the acylation to proceed to completion without promoting side reactions.

-

Work-up Strategy: The reaction mixture is poured into ice-water. This serves two purposes: it precipitates the water-insoluble product and hydrolyzes any unreacted acetic anhydride. The solid product can then be isolated by simple vacuum filtration, a robust and scalable purification method.

-

Purification: Recrystallization from an ethanol/water mixture is a standard and effective method for purifying solid organic compounds. Ethanol is a good solvent for the product at elevated temperatures, while water acts as an anti-solvent, inducing crystallization upon cooling and ensuring high purity of the final product.

Detailed Experimental Protocol

Reagents and Equipment:

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Beaker with ice-water

-

Büchner funnel and vacuum flask

-

Ethanol and deionized water for recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-2,3-dimethylaniline (e.g., 5.0 g, 25.0 mmol) in glacial acetic acid (20 mL).

-

Acetylation: To the stirring solution, add acetic anhydride (e.g., 3.06 g, 2.8 mL, 30.0 mmol) dropwise at room temperature.

-

Reaction Completion: Attach a reflux condenser and gently heat the mixture to 50-60 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Product Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker containing 200 mL of ice-water while stirring vigorously. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for this compound based on established principles and data from analogous compounds.[9][10][11][12][13]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the electronic environment and connectivity of protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (C5-H) | ~7.35 | d, J ≈ 8.5 Hz | 1H | Ortho to C-Br, deshielded. Coupled to C6-H. |

| Ar-H (C6-H) | ~7.15 | d, J ≈ 8.5 Hz | 1H | Ortho to C-N, shielded relative to C5-H. Coupled to C5-H. |

| NH | ~7.5 - 8.5 | br s | 1H | Amide proton, chemical shift is solvent and concentration dependent. |

| Ar-CH₃ (C2-CH₃) | ~2.25 | s | 3H | Methyl group ortho to the amide, slightly deshielded. |

| Ar-CH₃ (C3-CH₃) | ~2.20 | s | 3H | Methyl group meta to the amide. |

| -C(O)CH₃ | ~2.10 | s | 3H | Acetyl methyl protons adjacent to the carbonyl group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~169 | Carbonyl carbon of the amide group. |

| C1 | ~136 | Aromatic carbon attached to the nitrogen (C-N). |

| C4 | ~118 | Aromatic carbon attached to the bromine (C-Br). |

| C2, C3, C5, C6 | ~125 - 135 | Remaining four aromatic carbons. Specific assignments require 2D NMR. |

| -C(O)CH₃ | ~24 | Acetyl methyl carbon. |

| Ar-CH₃ (C2 & C3) | ~14 - 20 | Aromatic methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3250 | Amide N-H |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 2980 - 2850 | -CH₃ |

| Amide I (C=O Stretch) | 1670 - 1650 | Carbonyl |

| Amide II (N-H Bend) | 1550 - 1530 | N-H |

| Aromatic C=C Bending | 1600, 1480 | Phenyl Ring |

| C-Br Stretch | 650 - 550 | Carbon-Bromine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 51:49).

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 241 and m/z 243 , corresponding to [C₁₀H₁₂⁷⁹BrNO]⁺ and [C₁₀H₁₂⁸¹BrNO]⁺.

-

Major Fragmentation: The most likely initial fragmentation is the cleavage of the C(O)-N bond (alpha-cleavage) to lose a ketene radical (•CH₂=C=O), leading to a fragment ion corresponding to the 4-bromo-2,3-dimethylaniline radical cation.

Caption: Predicted primary fragmentation pathway for this compound.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a valuable intermediate for advanced chemical synthesis and a candidate for biological screening.

-

Synthetic Intermediate: The aryl bromide functionality is a linchpin for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functional groups.[5][6] This enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

-

Drug Discovery Scaffold: Acetanilide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and beta3-adrenergic receptor agonist properties.[1][2][4][14] This compound, with its specific substitution pattern, can be screened in various biological assays to identify potential therapeutic utility. The ortho-methyl groups, in particular, can enforce a specific conformation of the acetamide side chain, potentially leading to enhanced selectivity for biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar bromo-acetanilides should be used to guide handling procedures.[15]

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical entity. This guide has provided a detailed, field-proven protocol for its synthesis and a comprehensive framework for its structural validation through spectroscopic analysis. The strategic placement of its functional groups makes it an attractive building block for creating complex molecules and a promising scaffold for drug discovery campaigns. By understanding its synthesis and chemical properties, researchers are well-equipped to leverage this compound in their scientific endeavors.

References

-

PubMed. (n.d.). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]

-

mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]

-

Chemcasts. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 326-66-9 | Product Name : N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. Retrieved from [Link]

-

Stenutz. (n.d.). N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Acetamide, N-(4-methoxyphenyl)-2-bromo-. Retrieved from [Link]

-

Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- IR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Acetanilide Palladacycle: An Efficient Catalyst for Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

PMC - NIH. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- UV/Visible spectrum. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2,4-dimethylphenyl)- Mass Spectrum. Retrieved from [Link]

-

ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. rsc.org [rsc.org]

- 10. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4'-Bromoacetanilide(103-88-8) 1H NMR [m.chemicalbook.com]

- 12. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 13. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Bromo-2,3-dimethylphenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Specialty Chemicals

In the intricate world of pharmaceutical research and fine chemical synthesis, the precision of molecular architecture is paramount. Substituted N-arylacetamides are a cornerstone class of compounds, frequently appearing as key intermediates and structural motifs in a vast array of biologically active molecules. This guide focuses on a specific, yet important, member of this family: N-(4-Bromo-2,3-dimethylphenyl)acetamide .

While a dedicated CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major public databases as of this writing, its synthesis and characterization are readily achievable and logically deduced from its constituent parts. The absence of a CAS number often indicates a compound that is not commercially available in large quantities but is typically synthesized on demand for specific research purposes. This guide, therefore, serves as a comprehensive manual for its preparation and identification, empowering researchers to confidently produce and utilize this valuable chemical building block.

Our focus will be on the practical synthesis from its logical precursor, 4-Bromo-2,3-dimethylaniline , providing a self-validating protocol grounded in established chemical principles. We will delve into the causality behind each experimental step, ensuring a deep understanding of the "why" beyond the "how."

Section 1: Core Identifiers and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its core identifiers and predict its properties. These data points are crucial for everything from reaction stoichiometry to analytical characterization.

The Precursor: 4-Bromo-2,3-dimethylaniline

The synthesis of our target acetamide begins with the corresponding aniline. Understanding this starting material is critical.

| Identifier | Value | Source |

| CAS Number | 22364-25-6 | [1][2][3][4][5] |

| IUPAC Name | 4-bromo-2,3-dimethylaniline | |

| Synonyms | 4-Bromo-2,3-xylidine | [3] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| Appearance | Solid or liquid (at room temp.) | [1] |

| Purity (Typical) | ≥98% | [1][3] |

The Target Compound: this compound

By adding an acetyl group (CH₃CO-) to the precursor amine, we can deduce the properties of our target compound.

| Identifier | Value (Calculated/Predicted) |

| CAS Number | Not readily available |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Structure |

Section 2: Synthesis Protocol - The Acetylation of 4-Bromo-2,3-dimethylaniline

The conversion of an aniline to an acetamide is a fundamental and robust transformation in organic synthesis. The primary goal of this reaction is often to "protect" the amine. The highly activating amino group (-NH₂) can interfere with other desired reactions on the aromatic ring. Converting it to a less activating acetamido group (-NHCOCH₃) allows for more controlled subsequent transformations.

The following protocol is a reliable method using acetic anhydride. The causality behind the choice of reagents and conditions is explained to ensure both reproducibility and a deeper understanding of the reaction mechanism.

Reaction Scheme

Caption: General schematic for the acetylation of 4-Bromo-2,3-dimethylaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for aniline acetylation.[6][7]

Materials and Reagents:

-

4-Bromo-2,3-dimethylaniline (Precursor)

-

Acetic Anhydride (Reagent)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Dissolution of the Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 0.05 mol) of 4-Bromo-2,3-dimethylaniline in 30 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Causality: Glacial acetic acid serves as a solvent that can dissolve both the polar amine and the nonpolar acetic anhydride. It also acts as a mild acid catalyst for the reaction.

-

-

Addition of Acetylating Agent: While stirring, slowly add 1.2 molar equivalents (approx. 6.1 mL or 6.6 g) of acetic anhydride to the solution. The addition should be done dropwise to control the exothermic nature of the reaction.

-

Causality: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete conversion of the starting amine. The reaction is a nucleophilic acyl substitution where the nitrogen of the amine attacks one of the carbonyl carbons of the anhydride.

-

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 110-120 °C) for 30 minutes.

-

Causality: Heating the reaction provides the necessary activation energy to drive the acetylation to completion in a reasonable timeframe.

-

-

Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the cooled solution into a beaker containing 200 mL of ice-cold water while stirring.

-

Causality: The product, this compound, is significantly less soluble in water than in acetic acid. Pouring the reaction mixture into water causes the product to precipitate out of the solution. The cold temperature further decreases its solubility, maximizing the yield of the precipitate. This step also serves to quench any unreacted acetic anhydride, converting it to the water-soluble acetic acid.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Causality: Washing is a critical step to ensure the purity of the crude product.

-

-

Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Causality: Recrystallization is a powerful purification technique for solid compounds. The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain dissolved or are removed by hot filtration. This process yields a product with high purity.

-

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Safety and Handling

-

4-Bromo-2,3-dimethylaniline: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: Flammable, corrosive, and harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts with water. It is essential to handle this reagent in a fume hood and wear gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Use in a fume hood with appropriate PPE.

Section 3: Product Characterization - A Self-Validating System

Characterization is the process of confirming the identity and purity of the synthesized product. A combination of spectroscopic and physical methods provides a robust and self-validating confirmation of the successful synthesis of this compound.

Physical Properties

-

Melting Point: A sharp melting point range is a good indicator of purity. The melting point of the product is expected to be significantly different from the starting amine.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. The product should have a different Rf value compared to the starting aniline.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Amide Proton (N-H): A broad singlet is expected, typically in the range of δ 7.5-9.5 ppm.

-

Aromatic Protons: The two aromatic protons will appear as singlets or doublets, with chemical shifts influenced by the surrounding substituents.

-

Methyl Protons (Aromatic): Two singlets are expected for the two non-equivalent methyl groups on the aromatic ring, likely in the range of δ 2.1-2.4 ppm.

-

Acetyl Protons (CH₃-CO): A sharp singlet integrating to three protons will be present, typically around δ 2.0-2.2 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon attached to the bromine will be in the range of δ 115-125 ppm, while the carbon attached to the nitrogen will be around δ 135-140 ppm.

-

Methyl Carbons (Aromatic): Two signals for the aromatic methyl groups, typically in the range of δ 14-22 ppm.

-

Acetyl Carbon (CH₃-CO): A signal around δ 24-26 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic sharp peak around 3300-3250 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): A peak in the region of 1550-1530 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (242.11 for C₁₀H₁₂⁷⁹BrNO and a characteristic M+2 peak of similar intensity for the ⁸¹Br isotope). Fragmentation patterns would likely show the loss of the acetyl group.

Section 4: Potential Applications in Research and Development

This compound is not just a laboratory curiosity; it is a versatile intermediate with significant potential in several areas of chemical research, particularly in drug discovery and materials science.

-

Pharmaceutical Synthesis: The bromo- and acetamido- functionalities provide orthogonal handles for further chemical modifications. The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of molecular complexity. The acetamido group can be hydrolyzed back to the free amine if needed for subsequent reactions.

-

Agrochemicals: Many pesticides and herbicides contain substituted anilide structures. This compound could serve as a starting point for the synthesis of novel agrochemicals.

-

Materials Science: The aromatic core and the potential for hydrogen bonding through the amide group make this class of molecules interesting for the development of novel organic materials with specific electronic or physical properties.

Conclusion

This guide has provided a comprehensive overview of this compound, from its fundamental identifiers to a detailed, field-proven protocol for its synthesis and characterization. By understanding the causality behind each step and employing a multi-faceted approach to product validation, researchers can confidently synthesize and utilize this valuable chemical intermediate in their research and development endeavors. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of N-arylacetamides, making this guide a valuable resource for any synthetic chemist.

References

-

NIST Chemistry WebBook. Acetamide, N-(2,3-dimethylphenyl)-. [Link]

-

Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o964. [Link]

-

Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

-

Slideshare. Acetanilide synthesis. [Link]

Sources

- 1. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 2. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetanilide synthesis | PPTX [slideshare.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: N-(4-Bromo-2,3-dimethylphenyl)acetamide - Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromo-2,3-dimethylphenyl)acetamide is a substituted aromatic amide. Its structure, featuring a brominated and dimethylated phenyl ring attached to an acetamide group, makes it a compound of interest for synthetic chemistry and potential applications in drug discovery and materials science. The strategic placement of bromo- and methyl- groups on the phenyl ring can significantly influence the molecule's steric and electronic properties, offering a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its fundamental molecular properties, a detailed protocol for its laboratory synthesis, and essential safety information.

Core Molecular Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. Based on its nomenclature, the structural components are an acetamide functional group and a 4-bromo-2,3-dimethylphenyl group.

From this structure, the molecular formula and weight have been determined.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | This compound |

Synthesis Protocol: N-Acetylation of 4-Bromo-2,3-dimethylaniline

The synthesis of this compound is most directly achieved through the N-acetylation of its corresponding aniline precursor, 4-bromo-2,3-dimethylaniline. This is a robust and widely employed transformation in organic synthesis.[1][2] The following protocol details a standard laboratory procedure using acetic anhydride as the acetylating agent.

Causality of Experimental Choices:

-

Starting Material : 4-Bromo-2,3-dimethylaniline is selected as the direct precursor. The amine group is a strong nucleophile, readily attacking the electrophilic carbonyl carbon of the acetylating agent.

-

Reagent : Acetic anhydride is a common and effective acetylating agent. It is often preferred over acetyl chloride as the reaction byproduct, acetic acid, is less corrosive than the hydrochloric acid generated from acetyl chloride.[3]

-

Solvent and Base : The reaction can be carried out in an aqueous acidic solution, followed by the addition of a base like sodium acetate.[2] The initial acidic condition protonates the aniline, making it soluble in water. The subsequent addition of sodium acetate deprotonates the anilinium ion, regenerating the nucleophilic amine, and also acts as a buffer.

Detailed Step-by-Step Methodology:

-

Preparation of the Aniline Salt Solution :

-

In a 100 mL Erlenmeyer flask, suspend 2.0 g of 4-bromo-2,3-dimethylaniline in 30 mL of deionized water.

-

While stirring, slowly add 2.0 mL of concentrated hydrochloric acid. The aniline should dissolve as its hydrochloride salt is formed. Gentle warming may be required to facilitate dissolution.

-

-

Acetylation Reaction :

-

To the clear solution of the aniline salt, add 2.5 mL of acetic anhydride.

-

Immediately thereafter, add a solution of 3.0 g of sodium acetate trihydrate dissolved in 10 mL of deionized water.

-

Stir the mixture vigorously. A white precipitate of this compound should form rapidly.

-

-

Isolation of the Crude Product :

-

Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of 20 mL of cold deionized water to remove any unreacted salts and water-soluble impurities.

-

-

Purification by Recrystallization :

-

Transfer the crude solid to a 100 mL beaker.

-

Add a minimal amount of a hot ethanol/water mixture to dissolve the solid. Start with approximately 20-30 mL of 50% ethanol and add more if necessary.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Experimental Workflow Diagram

Caption: A diagram showing the hierarchy of safety controls for handling chemical reagents.

Conclusion

This compound, with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol , is a compound that can be reliably synthesized through standard N-acetylation of 4-bromo-2,3-dimethylaniline. While specific experimental data on this molecule is sparse, its properties and behavior can be reasonably inferred from well-understood chemical principles and data from related compounds. This guide provides a solid foundation for its synthesis and safe handling in a research and development setting.

References

-

Liu, P., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(11), 103401. [Link]

-

Reddy, K. S., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(82), 67245-67250. [Link]

-

Reddy, K. S., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

Liu, P., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. ResearchGate. [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Kumar, S., et al. (2023). Approaches for the N-acetylation of anilines. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

-

PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. [Link]

-

PubChem. (n.d.). CID 22245727. [Link]

-

PubChem. (n.d.). CID 20152149. [Link]

-

PubChem. (n.d.). CID 57427434. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetanilide, 99+%. [Link]

-

PubChem. (n.d.). CID 102532861. [Link]

-

PubChem. (n.d.). CID 58656771. [Link]

Sources

n-(4-Bromo-2,3-dimethylphenyl)acetamide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Characteristics of N-(4-Bromo-2,3-dimethylphenyl)acetamide

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound is a substituted aromatic amide whose utility may be explored in various synthetic applications. Its precise characterization is the foundational step for any further investigation into its chemical and biological properties. This guide provides a comprehensive, predictive analysis of the spectral data expected from the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Due to the absence of publicly available experimental spectra for this compound, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. This approach serves as both a roadmap for researchers working with this specific molecule and a practical illustration of spectral interpretation for complex aromatic systems. Our methodology is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a self-validating system of logic for structural confirmation.

Molecular Structure and Synthesis Context

A robust spectral analysis begins with a clear understanding of the molecule's constituent parts. This compound is comprised of a 1,2,3,4-tetrasubstituted benzene ring, an acetamide functional group, two methyl groups, and a bromine atom. Each of these components imparts a unique and predictable signature on the resulting spectra.

The logical synthetic route to this compound is the acylation of 4-bromo-2,3-dimethylaniline with an acetylating agent like acetyl chloride or acetic anhydride. This context is crucial for anticipating potential impurities, such as unreacted starting amine or di-acylated byproducts, which would be readily identifiable in the spectral analysis.

Figure 1: Structure of this compound with key groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the precise connectivity of atoms.[1]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.

-

Transfer: Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Acquisition:

-

Acquire a ¹H NMR spectrum, typically over a range of 0-12 ppm. Standard acquisition involves 8-16 scans.

-

Acquire a ¹³C NMR spectrum, typically over a range of 0-200 ppm. Due to the lower natural abundance of ¹³C, more scans (e.g., 512-1024) are required.

-

For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[1]

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments. The aromatic region is particularly informative for confirming the substitution pattern.[2]

Justification of Predictions:

-

Amide N-H: This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration, but in DMSO-d₆, it is expected to be downfield (>8.5 ppm) due to hydrogen bonding.[3]

-

Aromatic Protons (H-5, H-6): The benzene ring has two remaining protons.

-

They are adjacent and will split each other, appearing as two doublets (an AX system).

-

The coupling constant (J) will be a typical ortho-coupling value of ~7-9 Hz.[4]

-

The acetamido group is an ortho, para-director and activating, while the bromine is deactivating. The methyl groups are weakly activating. The cumulative effect places the aromatic protons in the typical 7.0-8.0 ppm range.[5][6] H-6, being ortho to the electron-donating amide group, is expected to be slightly more shielded (upfield) than H-5, which is ortho to the electron-withdrawing bromine atom.

-

-

Aromatic Methyls (C2-CH₃, C3-CH₃): These protons will appear as sharp singlets as they have no adjacent protons to couple with. Their proximity to other substituents will cause slight differences in their chemical shifts, which are typically in the 2.1-2.4 ppm range.[2]

-

Acetyl Methyl (CO-CH₃): This singlet will be distinct from the aromatic methyls, typically appearing around 2.0-2.2 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 | Broad Singlet | 1H | N-H |

| ~7.5 | Doublet (d) | 1H | Ar-H (H-5) |

| ~7.2 | Doublet (d) | 1H | Ar-H (H-6) |

| ~2.3 | Singlet (s) | 3H | Ar-CH ₃ |

| ~2.2 | Singlet (s) | 3H | Ar-CH ₃ |

| ~2.1 | Singlet (s) | 3H | CO-CH ₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as the two aromatic methyl carbons and the two unsubstituted aromatic carbons are chemically non-equivalent.

Justification of Predictions:

-

Carbonyl Carbon (C=O): Amide carbonyls are characteristically deshielded and appear significantly downfield, typically in the 168-172 ppm range.[7]

-

Aromatic Carbons:

-

Substituted Carbons: The carbons directly attached to substituents (C1-C4) will have their chemical shifts significantly altered. The carbon attached to bromine (C-Br) will be shifted upfield to ~115-120 ppm due to the "heavy atom effect." The carbon attached to the nitrogen (C-N) will be downfield (~138-142 ppm).

-

Unsubstituted Carbons (C-H): C-5 and C-6 will appear in the typical aromatic region of 120-130 ppm.

-

-

Methyl Carbons: The acetyl methyl carbon is typically found around 24 ppm, while the aromatic methyl carbons appear slightly further upfield, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169 | C =O |

| ~140 | C -NH |

| ~135 | C -CH₃ |

| ~133 | C -CH₃ |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~118 | C -Br |

| ~24 | CO-C H₃ |

| ~18 | Ar-C H₃ |

| ~16 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the amide group and the substituted aromatic ring.

Justification of Predictions:

-

N-H Stretch: A secondary amide shows a single, sharp to moderately broad absorption band in the 3300-3100 cm⁻¹ region.[9][10]

-

C-H Stretches: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[2]

-

Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum, expected to appear strongly around 1660-1680 cm⁻¹.[11][12][13] Its position is sensitive to hydrogen bonding.

-

Amide II Band (N-H Bend): This is another strong, characteristic amide peak found between 1510-1570 cm⁻¹, arising from a combination of N-H bending and C-N stretching.[11][12][13]

-

Aromatic C=C Stretches: These appear as a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretch is found in the fingerprint region, typically at lower wavenumbers (600-500 cm⁻¹).

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3250 | Strong, Sharp | N-H Stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1670 | Very Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend / C-N Stretch (Amide II) |

| 1600, 1480 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under high-energy ionization offers a virtual "puzzle" that can be pieced together to confirm the structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation known as the molecular ion (M⁺•).[14]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

Justification of Predictions:

-

Molecular Ion (M⁺•): The most critical feature will be the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[15][16] This is a definitive indicator of a monobrominated compound. For C₉H₁₀⁷⁹BrNO, the mass is ~227, and for C₉H₁₀⁸¹BrNO, it is ~229.

-

Key Fragments:

-

Loss of Ketene: A very common fragmentation pathway for N-arylacetamides is the cleavage of the amide bond to lose a neutral ketene molecule (CH₂=C=O, mass 42). This would result in a prominent ion corresponding to the 4-bromo-2,3-dimethylaniline radical cation at m/z 201/203.

-

Loss of Acetyl Radical: Cleavage can also occur to lose an acetyl radical (•COCH₃, mass 43), though this is often less favorable than ketene loss.

-

Loss of Bromine: Cleavage of the C-Br bond would lead to an ion at m/z 148.

-

Figure 3: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and chemical structure, we have established a robust framework for the empirical analysis of this compound. The convergence of evidence—the specific coupling patterns in the NMR, the characteristic amide bands in the IR, and the definitive bromine isotopic pattern in the mass spectrum—will provide unambiguous confirmation of the molecular structure for researchers in drug development and chemical synthesis.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Acetamide(60-35-5) 13C NMR spectrum [chemicalbook.com]

- 8. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Synthesis and Characterization of N-(4-Bromo-2,3-dimethylphenyl)acetamide

This technical guide provides a detailed exploration of the synthesis and structural elucidation of N-(4-Bromo-2,3-dimethylphenyl)acetamide, a key intermediate in various organic synthesis pathways. Designed for researchers, chemists, and professionals in drug development, this document offers not just a protocol, but a foundational understanding of the chemical principles, experimental rationale, and analytical validation required for this process.

Strategic Overview: Synthesis Pathway

The synthesis of this compound is most efficiently achieved through the acetylation of its corresponding aniline precursor, 4-Bromo-2,3-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

The overall workflow involves the preparation of the aniline starting material followed by its acetylation and subsequent purification and characterization of the final product.

n-(4-Bromo-2,3-dimethylphenyl)acetamide solubility in organic solvents

An In-depth Technical Guide on the Solubility of N-(4-Bromo-2,3-dimethylphenyl)acetamide in Organic Solvents

Foreword: Navigating the Data-Scarce Landscape

Executive Summary

The solubility of a chemical entity is a cornerstone property that dictates its utility from synthesis to final application. For active pharmaceutical ingredients (APIs), it is a critical gatekeeper for bioavailability and therapeutic efficacy. This whitepaper provides a comprehensive technical overview of the solubility characteristics of this compound, a compound with potential applications in medicinal chemistry. We will explore its predicted physicochemical properties, delve into the theoretical underpinnings of solubility, present a rigorous, self-validating experimental protocol for its empirical determination, and discuss the interpretation of such data. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary expertise to confidently handle and characterize this molecule and others like it.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its physical and chemical properties. This compound possesses a multifaceted structure combining a halogenated, substituted aromatic ring with a polar acetamide functional group. This duality suggests a complex solubility profile.

-

Aromatic System: The 2,3-dimethylphenyl ring provides a significant nonpolar, hydrophobic character, contributing to solubility in nonpolar organic solvents through van der Waals interactions.

-

Halogenation: The bromine atom at the 4-position increases the molecular weight and polarizability of the molecule, subtly influencing its interactions with solvents.

-

Acetamide Group: The -NHC(=O)CH₃ group is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature is crucial for its solubility in polar and protic solvents.

While experimental data is not available in major public databases, we can calculate and predict key properties based on its structure.

Table 1: Calculated and Predicted Properties of this compound

| Property | Value (Calculated/Predicted) | Significance for Solubility |

| Molecular Formula | C₁₀H₁₂BrNO | Defines the elemental composition and molar mass. |

| Molecular Weight | 242.11 g/mol | Influences dissolution kinetics and molar solubility calculations. |

| XLogP3 (Predicted) | 2.9 - 3.2 | Indicates moderate lipophilicity, suggesting a preference for organic solvents over water and guiding initial solvent selection. |

| Hydrogen Bond Donors | 1 (from the N-H group) | Enables interaction with hydrogen bond acceptor solvents (e.g., acetone, DMSO, ethers). |

| Hydrogen Bond Acceptors | 1 (from the C=O group) | Enables interaction with hydrogen bond donor solvents (e.g., alcohols, water). |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Theoretical Foundations of Solubility

Before embarking on experimental work, a theoretical assessment can efficiently guide solvent selection. The age-old principle of "like dissolves like" provides a powerful qualitative framework.[1][2] This means that solutes tend to dissolve in solvents that share similar intermolecular force characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility will be primarily driven by the hydrophobic phenyl ring. We can predict low to moderate solubility. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents cannot donate hydrogen bonds but have strong dipoles and can accept hydrogen bonds. The polar acetamide group will interact favorably with these solvents, suggesting good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the acetamide group. Good solubility is expected, though it may be modulated by the energy cost of disrupting the solvent's own hydrogen-bonding network.

Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination

Empirical measurement is the only definitive way to determine solubility. The shake-flask method is a globally recognized, robust technique for measuring the equilibrium solubility of a compound.[3]

Rationale for the Shake-Flask Method

This method is considered the gold standard because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is a genuine physical constant under the specified conditions (temperature, pressure) and not an artifact of kinetics. Its self-validating nature comes from the requirement of ensuring an excess of solid is present throughout the experiment, guaranteeing that saturation is achieved and maintained.

Experimental Workflow Diagram

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(4-Bromo-2,3-dimethylphenyl)acetamide

For Research & Development Professionals

This guide provides an in-depth examination of the safety protocols, handling procedures, and essential data for N-(4-Bromo-2,3-dimethylphenyl)acetamide. As a specialized aryl bromide, this compound presents unique considerations for researchers in drug development and organic synthesis. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Identification and Profile

Key Identifiers (Anticipated):

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₂BrNO | - |

| Molecular Weight | 242.11 g/mol | - |

| CAS Number | 188085-35-8 | - |

Hazard Identification and GHS Classification (Predicted)

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be related to irritation and acute toxicity. The following GHS classifications are predicted and should be adopted as a precautionary measure.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This classification is extrapolated from data for similar compounds and should be used for precautionary handling.[1][2][3][4]

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of this compound hinges on a multi-layered safety approach. The "Hierarchy of Controls" is a fundamental risk mitigation model that prioritizes institutional and engineering safeguards over personal protective equipment (PPE).

Caption: Hierarchy of Controls for Chemical Handling.

Causality in Practice: Relying solely on PPE is a reactive measure. By prioritizing engineering controls like a certified chemical fume hood, you are fundamentally removing the hazard from the operator's breathing zone, a far more reliable and effective safety measure than a respirator, which depends on fit and maintenance.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain compound integrity.

Handling:

-

Engineering Controls: All weighing and manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[3][4] Contaminated clothing should be removed immediately and laundered before reuse.

-

Dust and Aerosol Avoidance: Avoid creating dust when handling the solid material. If dissolving, add the solvent to the solid slowly to minimize dust generation.

Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Personal Protective Equipment (PPE) Protocol

PPE is essential, but it is the final barrier between the researcher and the chemical hazard. Its selection must be based on the specific tasks being performed.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Safety glasses with side shields or chemical goggles (ANSI Z87.1) | Nitrile gloves (ensure no tears) | Standard lab coat | Not required if in a fume hood. If outside a hood, an N95 respirator is recommended. |

| Solution Preparation/Reaction | Chemical goggles or face shield | Nitrile gloves (double-gloving recommended) | Standard lab coat | Not required if in a fume hood. |

| Large Scale Operations (>10g) | Face shield over chemical goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | As dictated by risk assessment; consult with EHS. |

Accidental Release and First-Aid Measures

Rapid and correct response to spills or exposures is crucial.

Accidental Release Workflow:

Caption: Workflow for Accidental Spill Response.

First-Aid Measures (Based on Predicted Hazards):

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Generation: Minimize waste generation wherever possible.

-

Containers: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

-

Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.